3-[4-(difluoromethyl)-3-methyl-6-oxo-2-propyl-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(DIFLUOROMETHYL)-3-METHYL-6-OXO-2-PROPYL-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-(1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-5-YL)PROPANAMIDE is a complex organic compound belonging to the class of pyrazolo[3,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly as inhibitors of tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells .
Preparation Methods
The synthesis of 3-[4-(DIFLUOROMETHYL)-3-METHYL-6-OXO-2-PROPYL-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-(1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-5-YL)PROPANAMIDE typically involves multiple steps, starting from preformed pyrazole or pyridine derivativesIndustrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydro derivatives.
Substitution: Common reagents like halogens or alkyl groups can be used for substitution reactions, leading to the formation of different substituted derivatives.
Hydrolysis: Under acidic or basic conditions, hydrolysis can occur, breaking down the compound into smaller fragments.
Scientific Research Applications
3-[4-(DIFLUOROMETHYL)-3-METHYL-6-OXO-2-PROPYL-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-(1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-5-YL)PROPANAMIDE has significant applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in inhibiting TRKs, which are implicated in various cancers.
Medicine: Potential therapeutic agent for treating cancers such as colorectal cancer, non-small cell lung cancer, and glioblastoma.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects by inhibiting tropomyosin receptor kinases (TRKs). TRKs are transmembrane proteins that, when activated, trigger downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt. These pathways are crucial for cell proliferation, differentiation, and survival. By inhibiting TRKs, the compound can prevent the continuous activation of these pathways, thereby inhibiting cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[3,4-b]pyridine derivatives, such as:
1H-Pyrazolo[3,4-b]pyridines: Known for their biological activities and potential as therapeutic agents.
2H-Pyrazolo[3,4-b]pyridines: Another isomeric form with similar applications.
Trifluoromethyl-substituted pyrazolo[3,4-b]pyridines: These compounds also exhibit significant biological activities and are used in medicinal chemistry
The uniqueness of 3-[4-(DIFLUOROMETHYL)-3-METHYL-6-OXO-2-PROPYL-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-(1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-5-YL)PROPANAMIDE lies in its specific substitution pattern, which imparts distinct biological properties and potential therapeutic benefits.
Properties
Molecular Formula |
C22H25F2N7O2 |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
3-[4-(difluoromethyl)-3-methyl-6-oxo-2-propylpyrazolo[3,4-b]pyridin-7-yl]-N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)propanamide |
InChI |
InChI=1S/C22H25F2N7O2/c1-5-7-31-13(3)19-16(20(23)24)10-18(33)30(22(19)28-31)8-6-17(32)26-14-9-15-12(2)27-29(4)21(15)25-11-14/h9-11,20H,5-8H2,1-4H3,(H,26,32) |
InChI Key |
HVKQIONWVGVURV-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C2C(=CC(=O)N(C2=N1)CCC(=O)NC3=CC4=C(N=C3)N(N=C4C)C)C(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.